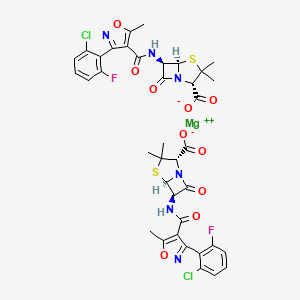

Floxacillin magnesium anhydrous

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La flucloxacilina magnésica es una forma de sal de magnesio de flucloxacilina, un antibiótico beta-lactámico de espectro estrecho. Se utiliza principalmente para tratar infecciones causadas por bacterias Gram-positivas, particularmente estafilococos productores de penicilinasa, incluido el Staphylococcus aureus sensible a la meticilina (SARM) . Este compuesto es conocido por su estabilidad frente a las enzimas beta-lactamasas, lo que lo hace eficaz contra las bacterias que producen estas enzimas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La flucloxacilina magnésica se sintetiza a partir del núcleo de la penicilina, el ácido 6-aminopenicilánico. . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores específicos para facilitar la formación del producto deseado.

Métodos de producción industrial: La producción industrial de flucloxacilina magnésica implica la síntesis química a gran escala en condiciones controladas para garantizar un alto rendimiento y pureza. El proceso incluye varios pasos de purificación para eliminar las impurezas y lograr el grado farmacéutico deseado del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: La flucloxacilina magnésica se somete a varias reacciones químicas, que incluyen:

Oxidación: La flucloxacilina puede oxidarse en condiciones específicas, lo que lleva a la formación de productos de degradación.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en determinadas condiciones.

Sustitución: La flucloxacilina puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y condiciones comunes:

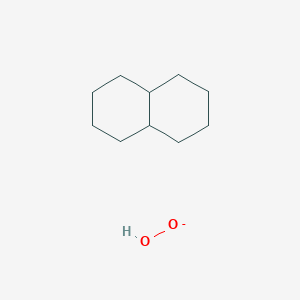

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de sustitución: Nucleófilos fuertes como el metóxido de sodio.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de varios productos de degradación, mientras que las reacciones de sustitución pueden dar como resultado derivados de flucloxacilina modificados .

Aplicaciones Científicas De Investigación

La flucloxacilina magnésica tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar los antibióticos beta-lactámicos y sus interacciones con las enzimas bacterianas.

Biología: Investigado por sus efectos sobre la síntesis de la pared celular bacteriana y sus interacciones con las proteínas de unión a penicilina.

Mecanismo De Acción

La flucloxacilina magnésica ejerce sus efectos uniéndose a proteínas de unión a penicilina (PBP) específicas ubicadas dentro de la pared celular bacteriana. Esta unión inhibe la tercera y última etapa de la síntesis de la pared celular bacteriana, lo que lleva a la lisis celular mediada por enzimas autolíticas de la pared celular bacteriana como las autolisinas . La estabilidad del compuesto frente a las enzimas beta-lactamasas le permite seguir siendo eficaz contra las bacterias productoras de beta-lactamasas .

Compuestos similares:

Dicloxacilina: Farmacocinética y actividad antibacteriana similares, pero la flucloxacilina tiene una mayor incidencia de efectos adversos hepáticos graves.

Oxacilina: Otro antibiótico beta-lactámico con usos similares pero diferentes propiedades farmacocinéticas.

Cloxacilina: Comparte una actividad antibacteriana similar pero difiere en su perfil farmacocinético y su perfil de efectos adversos.

Singularidad: La flucloxacilina magnésica es única debido a su estabilidad frente a las enzimas beta-lactamasas y su eficacia contra los estafilococos productores de penicilinasa. Esto la convierte en un antibiótico valioso para el tratamiento de infecciones causadas por bacterias resistentes .

Comparación Con Compuestos Similares

Dicloxacillin: Similar pharmacokinetics and antibacterial activity, but flucloxacillin has a higher incidence of severe hepatic adverse effects.

Oxacillin: Another beta-lactam antibiotic with similar uses but different pharmacokinetic properties.

Cloxacillin: Shares similar antibacterial activity but differs in its pharmacokinetic profile and adverse effect profile.

Uniqueness: Flucloxacillin magnesium is unique due to its stability against beta-lactamase enzymes and its effectiveness against penicillinase-producing staphylococci. This makes it a valuable antibiotic for treating infections caused by resistant bacteria .

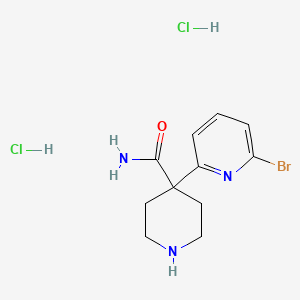

Propiedades

Número CAS |

40182-54-5 |

|---|---|

Fórmula molecular |

C38H32Cl2F2MgN6O10S2 |

Peso molecular |

930.0 g/mol |

Nombre IUPAC |

magnesium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/2C19H17ClFN3O5S.Mg/c2*1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;/h2*4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);/q;;+2/p-2/t2*13-,14+,17-;/m11./s1 |

Clave InChI |

LYQDZCZZTPNAIP-VZHMHXRYSA-L |

SMILES isomérico |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Mg+2] |

SMILES canónico |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Mg+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B12302585.png)

![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)

![rac-1-tert-butyl 3'a-methyl (3'aR,6'aR)-hexahydrospiro[azetidine-3,1'-furo[3,4-c]pyrrole]-1,3'a-dicarboxylate, cis](/img/structure/B12302615.png)

![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)

![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)